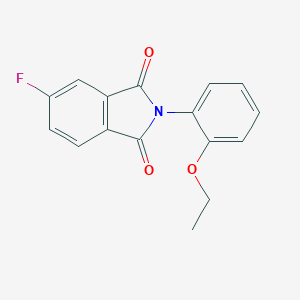
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline, also known as MPQC, is a chemical compound that belongs to the quinoline family. It has shown promising results in scientific research for its potential use in various fields.
作用機序
The mechanism of action of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, neurodegeneration, and infectious diseases. 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to inhibit the activity of tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells. It also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain, leading to neurodegeneration. 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has also been found to inhibit the activity of viral and bacterial enzymes, leading to their death.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also has neuroprotective effects, which can potentially be used in the treatment of neurodegenerative diseases. 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in lab experiments include its potential use in various fields, its ability to inhibit the activity of various enzymes and proteins, and its low toxicity. However, the limitations of using 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline include its moderate yield during synthesis, its limited solubility in water, and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline research. One potential direction is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of the safety and efficacy of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in animal models and clinical trials. Additionally, the potential use of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline derivatives with improved properties should be investigated.
Conclusion:
In conclusion, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline is a promising chemical compound that has shown potential in various scientific research fields. Its ability to inhibit the activity of various enzymes and proteins makes it a promising candidate for the treatment of cancer, neurodegenerative diseases, and infectious diseases. However, further research is needed to determine its safety and efficacy. The future directions for 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline research include the development of more efficient synthesis methods, investigation of its safety and efficacy in animal models and clinical trials, and the development of derivatives with improved properties.
合成法
The synthesis of 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline involves the reaction of 3-methylbenzaldehyde, 2-aminobenzophenone, and 1H-pyrazole-1-carboxylic acid in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the yield of the product is moderate.
科学的研究の応用
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been extensively studied for its potential use in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's disease. In infectious diseases, 2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been shown to have antiviral and antibacterial properties.
特性
製品名 |
2-(3-methylphenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
[2-(3-methylphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C20H15N3O/c1-14-6-4-7-15(12-14)19-13-17(20(24)23-11-5-10-21-23)16-8-2-3-9-18(16)22-19/h2-13H,1H3 |
InChIキー |
FBJFZWJQYUEFAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)

![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)

![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)



